

Application Note: Inducing Apoptosis in H1299 Lung Cancer Cells with C8-Ceramide

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Compound of Interest		
Compound Name:	C8-Ceramide	
Cat. No.:	B1668189	Get Quote

Audience: Researchers, scientists, and drug development professionals.

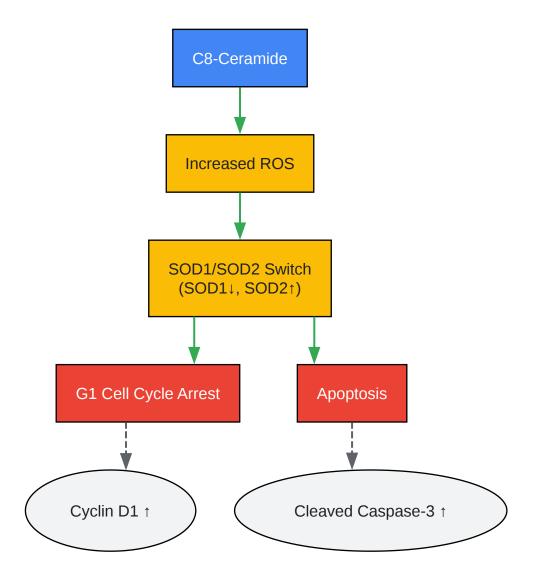
Abstract

Ceramides are bioactive sphingolipids that act as signaling molecules in various cellular processes, including apoptosis.[1][2] Exogenous, cell-permeable ceramides like N-octanoyl-D-erythro-sphingosine (**C8-Ceramide**) have demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cells.[1][2] This document outlines the mechanism, experimental data, and detailed protocols for using **C8-Ceramide** to induce apoptosis in the H1299 human non-small cell lung cancer (NSCLC) cell line. The primary mechanism involves the overproduction of reactive oxygen species (ROS), leading to a switch in superoxide dismutase (SOD) expression, cell cycle arrest, and subsequent apoptosis.[1]

Mechanism of Action

C8-Ceramide treatment in H1299 cells initiates a signaling cascade that culminates in programmed cell death. A key event is the significant increase in intracellular ROS levels. This oxidative stress appears to modulate the expression of superoxide dismutases, causing a decrease in SOD1 and a dramatic upregulation of SOD2 protein levels. This "SOD switch" is associated with cell cycle arrest in the G1 phase, evidenced by an increased protein level of cyclin D1, and the activation of the apoptotic cascade, marked by the cleavage of executioner caspases like caspase-3.





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Caption: C8-Ceramide induced apoptotic signaling pathway in H1299 cells.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **C8-Ceramide** on H1299 cells.

Table 1: Cell Viability and Proliferation



C8-Ceramide Conc. (μM)	Treatment Duration	Effect on H1299 Cells	Reference
0 - 50	24 hours	Dose-dependent decrease in cell proliferation.	

| 22.9 | 24 hours | 50% Inhibitory Concentration (IC50). | |

Table 2: Induction of Apoptosis and Cell Cycle Arrest

C8-Ceramide Conc. (µM)	Treatment Duration	Outcome	Observation	Reference
10 - 50	24 hours	Cell Cycle Analysis	Dose- dependent accumulation of cells in G1 phase.	

 \mid 10 - 50 \mid 48 hours \mid Apoptosis (Annexin V+) \mid Dose-dependent increase in Annexin V positive cells. \mid \mid

Table 3: Molecular Marker Expression



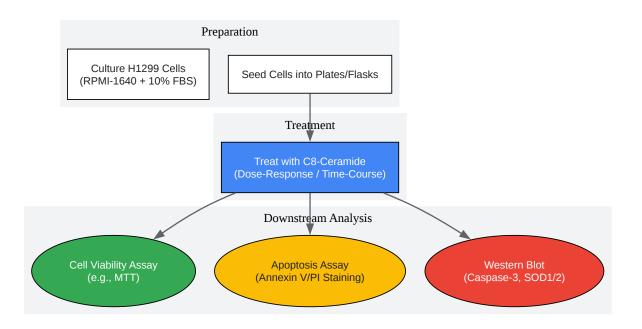
C8-Ceramide Conc. (µM)	Treatment Duration	Protein Marker	Change in Expression	Reference
0 - 30	24 hours	ROS	Dose- dependent increase.	
20, 30	Not Specified	SOD1	Significantly decreased.	
20, 30	Not Specified	SOD2	Dramatically upregulated.	
20, 30	Not Specified	Cyclin D1	Significantly increased.	

| 10 - 50 | 48 hours | Cleaved Caspase-3 | Dose-dependent increase. | |

Experimental Workflow Overview

A typical workflow for investigating the effects of **C8-Ceramide** on H1299 cells involves initial cell culture, treatment with the compound, and subsequent analysis using various biochemical and cell-based assays.





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Caption: General experimental workflow for C8-Ceramide studies in H1299 cells.

Detailed Experimental Protocols H1299 Cell Culture and Treatment

This protocol provides guidelines for the routine culture of H1299 cells and their treatment with **C8-Ceramide**.

Materials:

- H1299 cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated



- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- C8-Ceramide (N-octanoyl-D-erythro-sphingosine)
- Dimethyl sulfoxide (DMSO), sterile
- Cell culture flasks (T-25 or T-75) and plates (6-well, 96-well)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Complete Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Culture: Culture H1299 cells in T-75 flasks with complete medium in a humidified incubator. Media should be renewed 2-3 times per week.
- Sub-culturing: When cells reach 70-80% confluency, aspirate the medium, wash once with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach.
- Neutralize trypsin with 5-10 mL of complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 3-5 minutes.
- Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a recommended ratio of 1:3 to 1:6.
- C8-Ceramide Preparation: Prepare a stock solution of C8-Ceramide (e.g., 10-20 mM) in DMSO. Store at -20°C.
- Treatment: Seed H1299 cells into appropriate plates (e.g., 96-well for viability, 6-well for apoptosis/Western blot) and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired final concentrations of C8-Ceramide (e.g.,



10, 20, 30, 50 μ M). Ensure the final DMSO concentration in the vehicle control and all treated wells is consistent and low (e.g., \leq 0.5%).

 Incubate the cells for the desired time period (e.g., 24 or 48 hours) before proceeding to downstream analysis.

Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability.

Materials:

- · Cells cultured in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed H1299 cells (e.g., 3x10³ to 1x10⁴ cells/well) in 100 μL of medium in a 96-well plate and incubate overnight.
- Treat cells with various concentrations of C8-Ceramide as described in Protocol 1 and incubate for the desired duration (e.g., 24 hours).
- Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the purple formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- · Cells cultured in a 6-well plate
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
- Cold PBS
- Flow cytometer

Procedure:

- Seed H1299 cells (e.g., 3x10⁵ cells/well) in 6-well plates, treat with **C8-Ceramide** for the desired duration (e.g., 48 hours).
- Collect both the floating cells (from the medium) and adherent cells (by trypsinization).
 Combine them and centrifuge at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet twice with cold PBS.
- Resuspend the cells in 100 μL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
- Add 5 μL of fluorochrome-conjugated Annexin V to the cell suspension.
- Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer.
- Just before analysis, add 5 μL of Propidium Iodide (PI) staining solution.
- Analyze the samples by flow cytometry within one hour.



- Viable cells: Annexin V- / PI-
- Early apoptotic cells: Annexin V+ / PI-
- Late apoptotic/necrotic cells: Annexin V+ / PI+

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key proteins like SOD1, SOD2, and cleaved caspase-3.

Materials:

- Cells cultured in a 6-well plate
- RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-SOD1, anti-SOD2, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

 After treatment, wash cells with ice-cold PBS and lyse them in 100-200 μL of ice-cold lysis buffer.



- Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA assay.
- Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (20-40 μg) onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted as per manufacturer's recommendation) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and incubate with a chemiluminescent substrate.
- Capture the signal using an imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin. An increase in the cleaved form of caspase-3 is a key indicator of apoptosis.

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References



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